
5-Iodo-1-phenyltetrazole
Overview
Description
5-Iodo-1-phenyltetrazole is a useful research compound. Its molecular formula is C7H5IN4 and its molecular weight is 272.05 g/mol. The purity is usually 95%.
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Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Applications:
5-Iodo-1-phenyltetrazole derivatives have demonstrated significant potential in the treatment of various medical conditions, particularly due to their interaction with cytochrome P450 enzymes and modulation of P-glycoprotein. These interactions can enhance the oral bioavailability and brain distribution of therapeutic agents, especially anticancer drugs that face multi-drug resistance issues.
- P-Glycoprotein Modulation: Compounds derived from this compound have been shown to influence the activity of P-glycoprotein, which plays a crucial role in drug transport across cell membranes. This modulation can improve the efficacy of anticancer agents by preventing their efflux from tumor cells, thereby increasing their intracellular concentration .
- Cytochrome P450 Interaction: The ability of these compounds to modulate cytochrome P450 isoforms (e.g., CYP3A4) is significant for enhancing the pharmacokinetics of various drugs. This modulation can lead to improved therapeutic outcomes in cancer treatment by increasing drug sensitivity in resistant cancer cells .
Coordination Chemistry
Ligand Applications:
this compound serves as an effective ligand in coordination chemistry due to its ability to form stable complexes with metal ions. The coordination properties of tetrazoles are utilized in developing new materials and catalysts.
- Metal Complexes: Research has highlighted the formation of coordination complexes involving this compound with various metal ions. These complexes exhibit unique properties that can be exploited for catalytic applications and material science innovations .
Synthesis and Functionalization
Synthetic Pathways:
The synthesis of this compound can be achieved through various methods, including cyclization reactions involving azides and appropriate substrates. The development of efficient synthetic routes is crucial for producing this compound at scale for research and industrial applications.
- Heterocyclization Techniques: Novel synthetic approaches have been developed that utilize readily available nitrogen-containing substrates to produce this compound efficiently. These methods focus on minimizing by-products and maximizing yield, which is essential for practical applications .
Case Studies and Research Findings
Properties
CAS No. |
16484-16-5 |
---|---|
Molecular Formula |
C7H5IN4 |
Molecular Weight |
272.05 g/mol |
IUPAC Name |
5-iodo-1-phenyltetrazole |
InChI |
InChI=1S/C7H5IN4/c8-7-9-10-11-12(7)6-4-2-1-3-5-6/h1-5H |
InChI Key |
SJIXMBBQRZPUMK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)I |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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